molecular formula C14H14N6O4S2 B2497457 N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-08-3

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No. B2497457
CAS RN: 851862-08-3
M. Wt: 394.42
InChI Key: GFXOWWOUOGORNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing 1,3,4-thiadiazole, 1,3,4-oxadiazole, and furan units typically involves multi-step reactions, including the formation of key intermediates such as thiosemicarbazides and hydrazones, followed by cyclization reactions. For instance, El-Essawy and Rady (2011) discussed the preparation of N-alkylated products through alkylation reactions, leading to the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from a furan-based precursor (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structures of such compounds are characterized by the presence of heterocyclic rings, which are crucial for their chemical properties and reactivity. Koparır, Çetin, and Cansiz (2005) explored the molecular structure of similar compounds, emphasizing the importance of heterocyclic moieties in determining the compound's chemical behavior and potential reactivity patterns (Koparır, Çetin, & Cansiz, 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of the thiadiazole, oxadiazole, and furan rings under various conditions. Remizov, Pevzner, and Petrov (2019) studied the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, revealing the potential for ring-opening reactions and the formation of thioamides, demonstrating the reactive versatility of these heterocycles (Remizov, Pevzner, & Petrov, 2019).

Scientific Research Applications

Synthesis and Biological Activity

One study focused on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic frameworks. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against various microorganisms, with a few showing specific antiurease and antilipase activities, suggesting potential for further exploration in antimicrobial applications (Başoğlu et al., 2013).

Chelating Properties and Antifungal Activity

Another study synthesized a novel ligand with 1,3,4-oxadiazole derivatives and investigated their chelating properties with transition metals. The metal-ligand complexes were assessed for antifungal activity against different fungal strains, indicating the potential use of these compounds in developing new antifungal agents (Varde & Acharya, 2017).

Reactivity and Derivative Formation

Research into the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases has led to the development of novel derivatives. These reactions resulted in compounds with potential for further chemical transformations, showcasing the versatility of thiadiazole-containing compounds in synthesizing chemically interesting and potentially bioactive derivatives (Remizov et al., 2019).

Antimicrobial and Nematicidal Activities

Derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole have been synthesized and screened for antimicrobial activity. Some of these compounds have shown promising results against bacteria and fungi, indicating their potential as antimicrobial agents. Furthermore, certain derivatives exhibited nematicidal activity, suggesting applications in agricultural pest management (Reddy et al., 2010).

properties

IUPAC Name

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S2/c1-2-11-18-19-13(26-11)16-9(21)7-25-14-20-17-10(24-14)6-15-12(22)8-4-3-5-23-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOWWOUOGORNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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